Difructose anhydride III

概要

説明

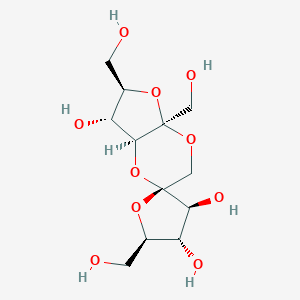

ジフルクトース無水物IIIは、2つのフルクトース残基からなる環状二糖類です。これは、最も小さな環状二糖類であり、天然に存在する多糖であるイヌリンの加水分解物です。ジフルクトース無水物IIIは自然界ではまれに見られ、その独特の特性と生理学的機能のために、低カロリーの糖代替品として工業的な関心を集めています .

準備方法

合成経路と反応条件: ジフルクトース無水物IIIは、主にイヌリンから酵素反応によって生成されます。イヌリンフルクトース転移酵素(解重合)酵素は、イヌリンのジフルクトース無水物IIIへの変換を触媒するために使用されます。この酵素はイヌリンポリマーを切断し、ジフルクトース無水物IIIが生成されます .

工業的生産方法: ジフルクトース無水物IIIの大規模生産には、バイオリアクターでイヌリンフルクトース転移酵素が使用されます。この酵素は、しばしばアルスロバクター属などの微生物によって生産されます。このプロセスには、チコリなどの供給源からのイヌリンの抽出、それに続く超濾膜バイオリアクターでの酵素変換が含まれており、生産効率を高めています .

化学反応の分析

Hydrolysis Reactions

DFA-III undergoes hydrolysis under acidic or enzymatic conditions, yielding fructose derivatives:

-

Acid-Catalyzed Hydrolysis :

In weak acidic environments (pH 4–6), DFA-III is hydrolyzed to fructose via an autocatalytic mechanism, where the reaction rate increases as products accumulate. Kinetic studies reveal a pH-dependent equilibrium favoring fructose formation at higher acidity . -

Enzymatic Hydrolysis :

Glycoside hydrolases (GHs) cleave DFA-III into intermediate inulobiose (β-D-fructofuranosyl-(2→1)-D-fructose) and ultimately to fructose. Key enzymes include: Kinetic Parameters of Blautia parvula DFA-IIIase :Substrate Kₘ (mM) Vₘₐₓ (μmol/min/mg) DFA-III 1.12 ± 0.15 16.4 ± 0.9 Inulobiose 2.34 ± 0.21 9.8 ± 0.5

Enzymatic Degradation Pathways

Gut microbiota, particularly Blautia species, metabolize DFA-III through a two-step pathway:

This pathway is critical for DFA-III’s prebiotic effects, as it modulates bile acid metabolism by reducing deoxycholic acid (DCA) levels in the colon .

Maillard Reactions

DFA-III participates in non-enzymatic browning reactions under thermal processing:

- Reagents : Amino acids (e.g., lysine, glycine).

- Conditions : Temperatures >100°C, neutral to slightly alkaline pH.

- Products : Melanoidins (brown pigments) and flavor compounds .

Structural Analysis Reactions

Periodic acid oxidation reveals structural features of DFA-III:

- Reaction : DFA-III consumes 1 mole of periodic acid per mole, confirming the absence of vicinal diols in its cyclic structure .

- Comparative Data for Difructose Anhydrides :

Compound Periodic Acid Consumption (moles/mole) Diheterolevulosan 4 DFA-I 2 DFA-III 1 DFA-II 1

Industrial and Physiological Implications

科学的研究の応用

Physiological Functions and Health Benefits

DFA-III exhibits several physiological functions that contribute to health benefits:

- Calcium Absorption : Research indicates that DFA-III enhances calcium absorption in both humans and animals. A study involving pre-menopausal Sprague Dawley rats demonstrated that dried yogurt fortified with DFA-III significantly increased calcium absorption, suggesting its potential role in osteoporosis prevention .

- Bone Health : In dairy cows, DFA-III supplementation has been shown to improve calcium metabolism during late lactation. The compound facilitates passive intestinal calcium absorption via the paracellular pathway, which is crucial for maintaining bone health in postpartum dairy cows .

- Gut Health : DFA-III acts as a prebiotic, promoting the growth of beneficial gut microbiota. This property can enhance overall gut health and improve nutrient absorption .

Production Methods

The production of DFA-III has evolved significantly over the years:

- Enzymatic Synthesis : DFA-III is primarily produced through enzymatic processes that utilize inulin as a substrate. The use of specific enzymes, such as fructosyltransferases from microorganisms like Arthrobacter sp., facilitates the conversion of inulin into DFA-III .

- Fermentation Techniques : Large-scale production often employs fermentation methods, where yeast or bacteria are used to synthesize DFA-III from inulin. This method not only enhances yield but also improves the purity of the final product .

Case Study 1: Functional Foods

A study examined the effectiveness of dried yogurt enriched with DFA-III on calcium absorption in female rats. The results indicated a significant increase in calcium levels in the femur bones of rats fed with DFA-III fortified yogurt compared to control groups. This research supports the potential use of DFA-III as an ingredient in functional foods aimed at improving bone health .

Case Study 2: Dairy Cattle Nutrition

In another study involving dairy cows, researchers assessed the impact of dietary DFA-III on mineral status and milking performance. The findings revealed that cows supplemented with DFA-III showed improved calcium levels and overall health, leading to enhanced milk production during lactation .

Current Limitations and Future Prospects

Despite its promising applications, the current use of DFA-III remains limited primarily to niche markets within functional foods and animal nutrition. Future research should focus on:

- Commercial Production : Scaling up production methods to meet industrial demands while ensuring cost-effectiveness and sustainability.

- Human Trials : Conducting extensive human clinical trials to validate the health claims associated with DFA-III, particularly regarding its role in calcium metabolism and gut health.

Summary Table of Applications

作用機序

ジフルクトース無水物IIIは、主にプレバイオティクスとしての役割を通じて作用を発揮します。それはヒトの酵素では消化されませんが、腸内善玉菌によって発酵され、腸の健康を促進する短鎖脂肪酸を生成します。さらに、腸におけるカルシウムやマグネシウムなどのミネラルの吸収を強化します .

類似の化合物:

ジフルクトース無水物I: イヌリンから形成される別の環状二糖類。

ジフルクトース無水物IV: レバンと呼ばれる別のフルクタンから生成されます。

比較: ジフルクトース無水物IIIは、その特定のグリコシド結合とそのプレバイオティクスとしての機能のために独特です。ジフルクトース無水物IおよびIVとは異なり、ジフルクトース無水物IIIは、ミネラルの吸収と腸の健康に、より顕著な影響を与えることが示されています .

類似化合物との比較

Difructose anhydride I: Another cyclic disaccharide formed from inulin.

Difructose anhydride IV: Produced from levan, another fructan.

Comparison: Difructose anhydride III is unique due to its specific glycosidic linkages and its ability to act as a prebiotic. Unlike difructose anhydride I and IV, this compound has been shown to have a more pronounced effect on mineral absorption and gut health .

生物活性

Difructose anhydride III (DFA III) is a cyclic disaccharide derived from sucrose, specifically characterized by two reciprocal glycosidic linkages. It is recognized for its unique properties, including low caloric value and potential health benefits, particularly in the context of gut health and mineral absorption. This article explores the biological activity of DFA III, focusing on its physiological effects, mechanisms of action, and implications for health and nutrition.

Chemical Structure and Properties

DFA III is formed through the enzymatic action of inulin fructotransferase (IFTase) on inulin or by the caramelization of sucrose. It has been noted to possess half the sweetness of sucrose while providing only 1/15th of its caloric content, making it an attractive low-calorie sugar substitute .

Prebiotic Activity

One of the most significant biological activities of DFA III is its prebiotic effect . Research indicates that DFA III can enhance the growth of beneficial gut bacteria while inhibiting pathogenic strains. This modulation of gut microbiota contributes to improved digestive health and may reduce the risk of gastrointestinal disorders .

Mineral Absorption Enhancement

DFA III has been shown to improve the absorption of essential minerals such as calcium and iron. In studies involving animal models, dietary supplementation with DFA III led to increased blood concentrations of these minerals, suggesting enhanced intestinal absorption mechanisms . The compound appears to activate specific transporters in the intestinal epithelium that facilitate mineral uptake .

The beneficial effects of DFA III can be attributed to several mechanisms:

- Gut Microbiota Modulation : Long-term ingestion of DFA III alters the composition of intestinal microbiota, increasing populations of beneficial bacteria like Ruminococcus spp., which are known for their role in fiber fermentation and short-chain fatty acid production .

- pH Regulation : DFA III ingestion tends to lower fecal pH, which can inhibit bile acid dehydroxylation activities and promote a healthier gut environment .

- Nutrient Transport Enhancement : Studies have demonstrated that DFA III enhances the expression of genes related to calcium and iron transport in the intestine, thereby improving nutrient assimilation .

Case Studies

- Human Trials : A study involving ten human subjects assessed the effects of long-term DFA III consumption (3 g/day) on intestinal microbiota. Results indicated significant changes in microbial profiles, particularly among constipated individuals, highlighting the compound's potential as a therapeutic agent for digestive issues .

- Animal Studies : In broiler chickens, dietary supplementation with DFA IV (closely related to DFA III) improved growth performance and nutrient digestibility while increasing blood calcium levels. This suggests similar potential benefits for DFA III in enhancing mineral absorption in other species .

Summary Table of Biological Activities

| Biological Activity | Effect |

|---|---|

| Prebiotic Effect | Promotes growth of beneficial gut bacteria; inhibits harmful bacteria |

| Mineral Absorption | Enhances absorption of calcium and iron |

| Gut Health Improvement | Alters gut microbiota composition; lowers fecal pH |

| Nutrient Transport | Increases expression of transport genes related to calcium and iron absorption |

特性

IUPAC Name |

(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRQDWNGXKYIDO-TWOHWVPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81129-73-9 | |

| Record name | Difructose anhydride III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。